molecular formula C10H12N2O2 B14823820 4-Cyclopropoxy-5-methylnicotinamide

4-Cyclopropoxy-5-methylnicotinamide

Cat. No.: B14823820
M. Wt: 192.21 g/mol
InChI Key: AZBLCTFOSOBUAZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-5-methylnicotinamide typically involves the cyclopropanation of a suitable precursor followed by amide formation. One common method includes the reaction of 4-cyclopropoxy-5-methylpyridine with an appropriate amide-forming reagent under controlled conditions . The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-5-methylnicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where the cyclopropoxy group is replaced by other functional groups .

Scientific Research Applications

4-Cyclopropoxy-5-methylnicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role in cellular metabolism and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and as an anti-inflammatory agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-methylnicotinamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes involved in metabolic pathways, particularly those related to nicotinamide metabolism. The compound may also influence cellular signaling pathways and gene expression, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-5-methylnicotinamide is unique due to its cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other nicotinamide derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

4-cyclopropyloxy-5-methylpyridine-3-carboxamide

InChI

InChI=1S/C10H12N2O2/c1-6-4-12-5-8(10(11)13)9(6)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,11,13)

InChI Key

AZBLCTFOSOBUAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1OC2CC2)C(=O)N

Origin of Product

United States

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